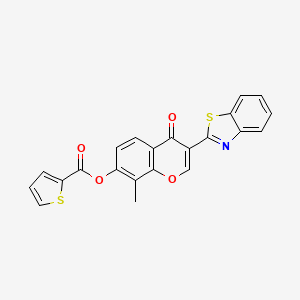

3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Description

3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound that integrates multiple heterocyclic structures

Properties

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13NO4S2/c1-12-16(27-22(25)18-7-4-10-28-18)9-8-13-19(24)14(11-26-20(12)13)21-23-15-5-2-3-6-17(15)29-21/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVLRVNUWISVKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of acyl (1,3-benzothiazol-2-yl)ketenes generated in situ by the thermolysis of pyrrolo[2,1-c][1,4]benzothiazine-1,2,4-triones . This method is advantageous due to its efficiency and the high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and scalability. The use of green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or thiophene rings, often using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Halogenated reagents: Bromine, chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its antiviral and anticancer activities, leveraging its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism by which 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved often include inhibition of enzyme activity or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

2-aminobenzothiazole: Known for its biological activity and used in drug design.

2-mercaptobenzothiazole: Widely used in the rubber industry and as a corrosion inhibitor.

Uniqueness

What sets 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate apart is its unique combination of heterocyclic structures, which endows it with distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique photophysical characteristics .

Biological Activity

The compound 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a synthetic derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and hepatoprotective effects, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure comprises a chromenone core fused with a benzothiazole moiety and a thiophene carboxylate group. This unique arrangement of functional groups contributes to its pharmacological profile.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in prostate cancer cells (PC3 and DU145) with a dose-dependent response:

| Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |

|---|---|---|---|

| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

The mechanism of action appears to involve interference with cellular signaling pathways and DNA replication processes .

2. Antimicrobial Activity

In vitro evaluations have shown that the compound possesses potent antimicrobial properties against a variety of pathogens, including bacteria and fungi. The mode of action is believed to involve disruption of microbial membranes or interference with essential metabolic processes.

3. Antioxidant Properties

The compound's structure suggests potential antioxidant activity, which is critical for protecting cells from oxidative stress and related diseases. Studies have explored its radical-scavenging abilities, indicating significant potential for application in nutraceuticals or functional foods.

4. Anti-inflammatory Effects

Preliminary studies suggest that this compound may have anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders.

5. Hepatoprotective Potential

Research has also indicated that the compound may exhibit hepatoprotective effects, potentially mitigating liver damage caused by toxins or alcohol consumption. Mechanistic studies are ongoing to elucidate its protective mechanisms on liver cells.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various coumarin derivatives, including this compound, on carcinoma cell lines using MTT assays .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy against clinical isolates of bacteria and fungi, demonstrating significant inhibition zones compared to standard antibiotics .

- Antioxidant Assessment : Research focused on the radical-scavenging activity using DPPH assays showed that the compound effectively neutralizes free radicals, indicating its potential as an antioxidant agent.

Q & A

Q. Q1. What are the common synthetic routes for preparing 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

- Step 1: Formation of the chromen-4-one core via cyclization of substituted salicylaldehyde derivatives under acidic or basic conditions .

- Step 2: Introduction of the benzothiazole moiety via condensation reactions, often using 2-aminothiophenol under mild acidic conditions (e.g., acetic acid, reflux) to ensure regioselectivity .

- Step 3: Esterification with thiophene-2-carboxylic acid using coupling agents like DCC/DMAP or via nucleophilic acyl substitution .

Optimization Tips: - Monitor reaction progress using TLC or HPLC to isolate intermediates .

- Adjust solvent polarity (e.g., DMF for solubility, dichloromethane for milder conditions) and temperature to improve yield and reduce side products .

Advanced Synthesis Challenges

Q. Q2. How can researchers address low yields during the introduction of the benzothiazole group?

Methodological Answer: Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Pre-functionalization: Protect reactive sites (e.g., hydroxyl groups) on the chromenone core before benzothiazole condensation .

- Catalytic Systems: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization or improve electron-deficient aromatic coupling .

- Microwave-assisted Synthesis: Reduce reaction time and enhance regioselectivity compared to traditional reflux methods .

Structural Analysis and Ambiguity Resolution

Q. Q3. What spectroscopic techniques are critical for resolving ambiguities in the compound’s structure?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., m/z 413 [M+H]⁺ for related flavone derivatives) and fragmentation patterns .

- X-ray Crystallography: Resolve steric effects in the benzothiazole-chromenone linkage .

Biological Activity Evaluation

Q. Q4. How can researchers design experiments to evaluate the compound’s potential antimicrobial activity?

Methodological Answer:

- In Vitro Assays:

- Mechanistic Studies:

Structure-Activity Relationship (SAR) Discrepancies

Q. Q5. How should conflicting SAR data for benzothiazole-chromenone hybrids be reconciled?

Methodological Answer:

- Systematic Variation: Synthesize derivatives with controlled substitutions (e.g., electron-withdrawing groups on the benzothiazole ring) to isolate contributing factors .

- Meta-analysis: Compare datasets across studies, noting differences in assay conditions (e.g., pH, solvent used for compound dissolution) .

- Computational Modeling: Apply QSAR (Quantitative SAR) models to identify physicochemical parameters (e.g., logP, polar surface area) that correlate with activity .

Materials Science Applications

Q. Q6. What methodologies are suitable for investigating this compound’s optoelectronic properties?

Methodological Answer:

- UV-Vis Spectroscopy: Analyze π→π* transitions in the chromenone-thiophene system (λmax ~300–400 nm) .

- Cyclic Voltammetry: Measure HOMO/LUMO levels to assess charge transport potential .

- Thin-Film Fabrication: Deposit the compound via spin-coating and evaluate conductivity using four-probe methods .

Data Contradictions in Reactivity

Q. Q7. How can researchers resolve contradictions in reported reactivity of the thiophene ester group?

Methodological Answer:

- Control Experiments: Repeat reactions under strictly anhydrous conditions to rule out hydrolysis artifacts .

- Isotopic Labeling: Use ¹⁸O-labeled water to trace ester hydrolysis pathways .

- Theoretical Studies: Calculate reaction barriers for nucleophilic attack at the ester carbonyl using DFT .

Computational Chemistry Integration

Q. Q8. Which computational tools are recommended for predicting the compound’s metabolic stability?

Methodological Answer:

- ADMET Prediction: Use SwissADME or ADMETlab to estimate metabolic pathways (e.g., CYP450-mediated oxidation) .

- MD Simulations: Model interactions with liver microsomal enzymes (e.g., cytochrome P450 3A4) using GROMACS .

- Fukui Indices: Identify electrophilic/nucleophilic sites prone to metabolic modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.